![molecular formula C17H19ClN4O2 B5508513 N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related quinolinyl compounds involves several key steps starting from base quinoline structures. For example, Saeed et al. (2014) describe the synthesis of quinolinyl derivatives through the condensation of methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford carbohydrazide, which is then further processed to yield various derivatives. Similarly, Ghosh et al. (2008) synthesized a novel anilidoquinoline derivative showcasing a methodology that could potentially be applied to the synthesis of N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide (Saeed et al., 2014), (Ghosh et al., 2008).

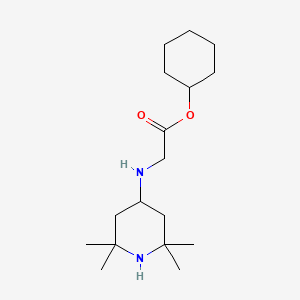

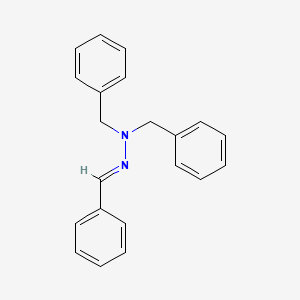

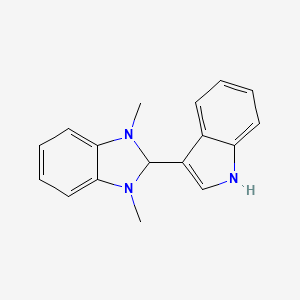

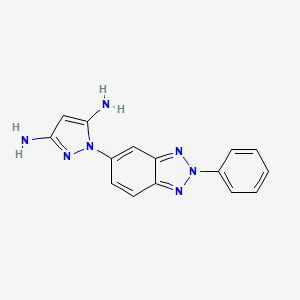

Molecular Structure Analysis

The molecular structure of compounds closely related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide has been characterized using various spectroscopic techniques. For instance, Jia-ming (2009) used 1H NMR, IR, elemental analysis, and X-ray single crystal diffraction analysis to characterize a Schiff base with a structure similar to the compound of interest (Jia-ming, 2009).

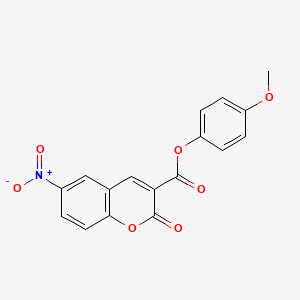

Chemical Reactions and Properties

The reactivity and chemical properties of quinoline derivatives have been explored in numerous studies. For example, compounds synthesized by Ahmed et al. (2006) demonstrate how quinolinyl derivatives can undergo various chemical reactions to yield a wide range of biologically active compounds, indicating the versatile reactivity of the quinoline moiety (Ahmed et al., 2006).

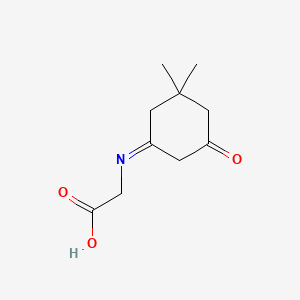

Physical Properties Analysis

The physical properties of quinoline derivatives, such as solubility, melting point, and crystalline structure, can be inferred from studies like those conducted by Kourat et al. (2020), who investigated the crystal structure and physical properties of a related compound through X-ray diffraction and Hirshfeld surface analysis (Kourat et al., 2020).

Chemical Properties Analysis

The chemical properties, including reactivity towards different chemical agents and stability under various conditions, can be understood through studies like those by Bingul et al. (2016), which explored the synthesis and biological activity of hydrazide derivatives incorporating a quinoline moiety. This gives insights into the nucleophilic and electrophilic sites of the molecule and its potential biological activities (Bingul et al., 2016).

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide is involved in the synthesis and characterization of various chemical compounds. Saeed et al. (2014) described the synthesis of N-(Aryl)-5-((quinolin-8-yloxy)methyl)-1,3,4-oxa/thiadiazol-2-amines and 4-Aryl-5-((quinolin-8-yloxy)methyl)-2H-1,2,4-triazole-3(4H)-thiones, starting from methyl 2-(quinolin-8-yloxy) acetate (Saeed, Abbas, Ibrar, & Bolte, 2014).

Anti-Cancer Activity

Bingul et al. (2016) identified the compound as part of a scaffold leading to the development of biologically active hydrazide compounds. These compounds showed potential anti-cancer activity against various cancer cell lines (Bingul, Tan, Gardner, Sutton, Arndt, Marshall, Cheung, Kumar, & Black, 2016).

Antimicrobial Activity

Ahmed et al. (2006) explored the antimicrobial activity of derivatives involving N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide. The study found significant inhibition of bacterial and fungal growth by the final compounds (Ahmed, Sharma, Nagda, Jat, & Talesara, 2006).

Chemosensor Development

Wu et al. (2018) synthesized a simple chemosensor using a derivative of this compound, exhibiting high selectivity towards Zn2+ in aqueous media. This highlights its application in fluorescence sensing and potential biological implications (Wu, Mao, Wang, Zhao, Xu, Xu, & Xue, 2018).

Eco-Friendly Synthesis Methods

Siddiqui and Khan (2014) described an eco-friendly and sustainable protocol for the synthesis of new quinolinyl alkenes, involving a compound similar to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide. This emphasizes its role in green chemistry (Siddiqui & Khan, 2014).

Spectrophotometric Sensing

Yang et al. (2015) developed a dual-functional chemosensor using a derivative of this compound, capable of detecting Al3+ and Cu2+ under aqueous conditions, demonstrating its utility in chemical sensing applications (Yang, Yuan, Yu, He, Hu, Wu, Jiang, & Wei, 2015).

Antioxidant Studies

Ahmad et al. (2011) conducted antioxidant and antimicrobial studies on N'-[(2-Chloroquinolin-3-yl)methylidene-4-hydroxy-2H-1,2-benzothiazine-3-carbohydrazides 1,1-dioxides, demonstrating the compound's potential in developing treatments with antioxidant properties (Ahmad, Rizvi, Siddiqui, Ahmad, Parvez, & Suliman, 2011).

Catalytic Applications

Sarkar et al. (2015) utilized quinoline based tridentate ligands, related to N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide, in the synthesis of oxorhenium(V) complexes. These complexes were investigated for their potential as catalysts in oxidation reactions (Sarkar, Hens, & Rajak, 2015).

Eigenschaften

IUPAC Name |

N-[(E)-(2-chloro-8-methylquinolin-3-yl)methylideneamino]-2-morpholin-4-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN4O2/c1-12-3-2-4-13-9-14(17(18)20-16(12)13)10-19-21-15(23)11-22-5-7-24-8-6-22/h2-4,9-10H,5-8,11H2,1H3,(H,21,23)/b19-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITHWYBJDOAJHNT-VXLYETTFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)C=NNC(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC=C1)C=C(C(=N2)Cl)/C=N/NC(=O)CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-allyl-1-(2,3-dihydro-1,4-benzoxazepin-4(5H)-ylacetyl)-3-piperidinyl]methanol](/img/structure/B5508446.png)

![1-[(4-methylphenyl)sulfonyl]-4-(2-pyridinylmethyl)piperazine](/img/structure/B5508454.png)

![N,N-dimethyl-1-(4-methyl-5-{1-[3-(2-thienyl)propanoyl]piperidin-4-yl}-4H-1,2,4-triazol-3-yl)methanamine](/img/structure/B5508462.png)

![N-[2-(phenylethynyl)phenyl]-2-furamide](/img/structure/B5508478.png)

![2-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)

![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-methylbenzamide](/img/structure/B5508498.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)